molecular formula C8H6N2O B14234795 Oxepino[3,2-D]pyrimidine CAS No. 405230-54-8

Oxepino[3,2-D]pyrimidine

Cat. No.: B14234795
CAS No.: 405230-54-8
M. Wt: 146.15 g/mol
InChI Key: OQWPVIXQYPNFQZ-UHFFFAOYSA-N
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Description

Oxepino[3,2-D]pyrimidine is a heterocyclic compound that features a fused ring system combining an oxepine and a pyrimidine ring. This unique structure imparts significant chemical and biological properties, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Oxepino[3,2-D]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyrimidine derivatives with oxepine intermediates. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the successful formation of the fused ring system .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the laboratory-scale procedures. This includes the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Oxepino[3,2-D]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can introduce various functional groups into the ring system .

Scientific Research Applications

Oxepino[3,2-D]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Oxepino[3,2-D]pyrimidine involves its interaction with various molecular targets. For instance, it has been shown to inhibit certain enzymes and proteins involved in cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy . The compound’s ability to modulate specific signaling pathways further enhances its therapeutic potential .

Comparison with Similar Compounds

  • Oxepino[2,3-b:6,7-b’]dipyridine 1-oxide
  • Oxepino[3,2-b:7,6-c’]dipyridine 1-oxide
  • 2-((2-methylpyridin-3-yl)oxy)benzaldehyde

Comparison: Oxepino[3,2-D]pyrimidine stands out due to its unique fused ring system, which imparts distinct chemical and biological properties.

Properties

CAS No.

405230-54-8

Molecular Formula

C8H6N2O

Molecular Weight

146.15 g/mol

IUPAC Name

oxepino[3,2-d]pyrimidine

InChI

InChI=1S/C8H6N2O/c1-2-4-11-8-5-9-6-10-7(8)3-1/h1-6H

InChI Key

OQWPVIXQYPNFQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=NC=C2OC=C1

Origin of Product

United States

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